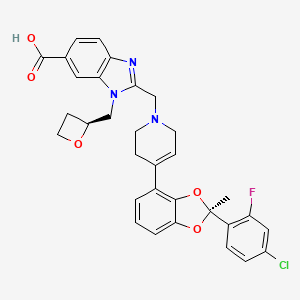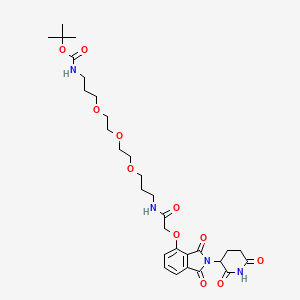
(S)-Cystathionine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Cystathionine-d4 is a deuterated form of (S)-Cystathionine, an amino acid derivative involved in the metabolic pathway of methionine and cysteine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and isotope tracing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cystathionine-d4 typically involves the incorporation of deuterium atoms into the cystathionine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in cystathionine with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of cystathionine. This involves the use of deuterated starting materials that incorporate deuterium atoms into the final product during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Cystathionine-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Cystathionine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.
Biology: Helps in studying the role of cystathionine in cellular metabolism and its involvement in various biological processes.
Medicine: Used in research on metabolic disorders and diseases related to methionine and cysteine metabolism.
Industry: Employed in the development of pharmaceuticals and other products that require precise isotope labeling for quality control and analysis.
Wirkmechanismus
The mechanism of action of (S)-Cystathionine-d4 involves its participation in the transsulfuration pathway, where it acts as an intermediate in the conversion of homocysteine to cysteine. This pathway is crucial for maintaining cellular redox balance and producing essential biomolecules. The deuterium labeling allows researchers to trace the metabolic fate of cystathionine and study its interactions with various enzymes and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-Cystathionine-d4 include:
(S)-Cystathionine: The non-deuterated form of the compound.
Homocysteine: Another intermediate in the methionine metabolism pathway.
Cysteine: The final product of the transsulfuration pathway.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of metabolic processes, making it a valuable tool in studies that require detailed understanding of biochemical pathways.
Eigenschaften
Molekularformel |
C7H14N2O4S |
|---|---|
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1/i1D2,2D2 |
InChI-Schlüssel |
ILRYLPWNYFXEMH-AMUFYZDFSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |
Kanonische SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



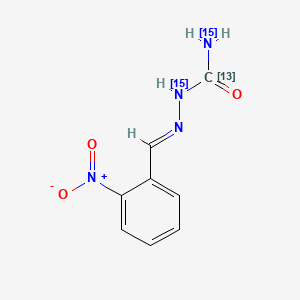
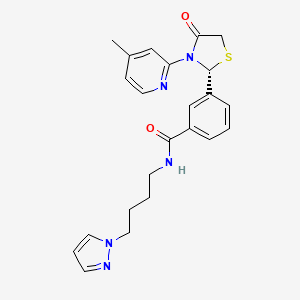
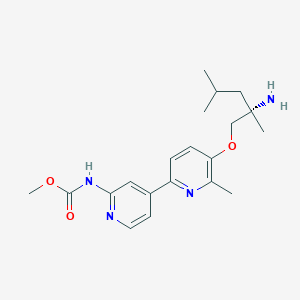
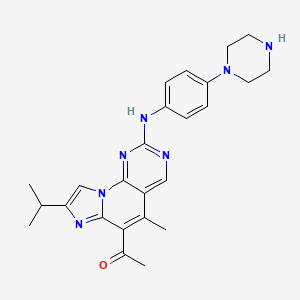
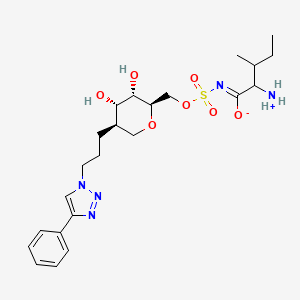
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
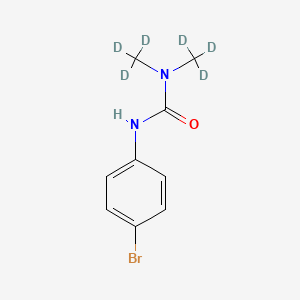
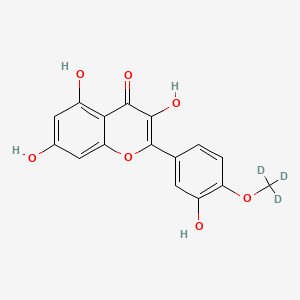
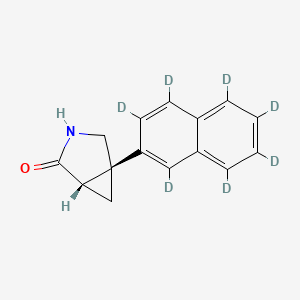
![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
